![molecular formula C18H20N2O3 B12545945 N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide CAS No. 656261-21-1](/img/structure/B12545945.png)
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and a phenylbutanoylamino group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up to meet industrial demands while maintaining efficiency and sustainability.
化学反应分析
Types of Reactions
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine derivative.
科学研究应用
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and inhibitory activity.
相似化合物的比较
Similar Compounds
N-hydroxy-4-toluenesulfonamide: Another benzamide derivative with similar structural features.
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: A compound with a similar core structure but different substituents.
Uniqueness
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
656261-21-1 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c21-17(8-4-7-14-5-2-1-3-6-14)19-13-15-9-11-16(12-10-15)18(22)20-23/h1-3,5-6,9-12,23H,4,7-8,13H2,(H,19,21)(H,20,22) |
InChI 键 |
FWHDHMRBZJFCKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


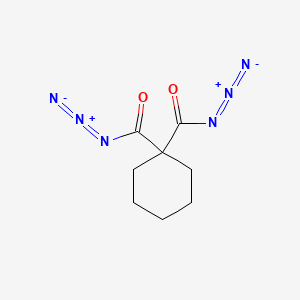
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
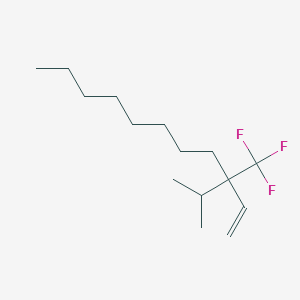
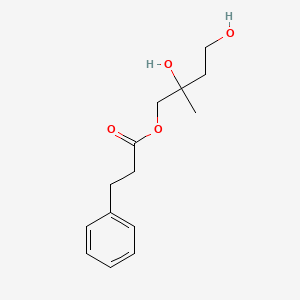
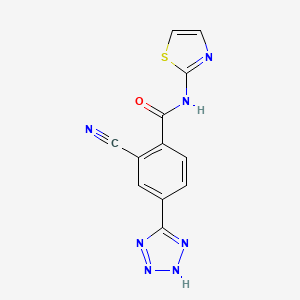
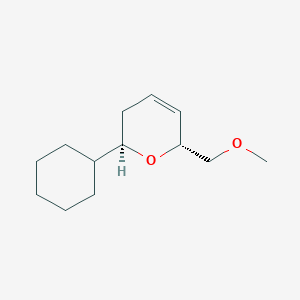
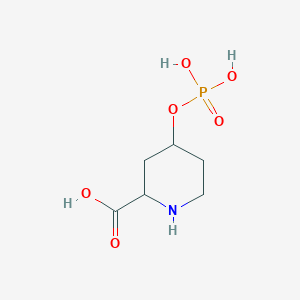
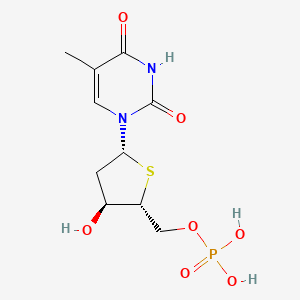
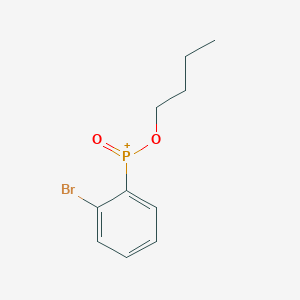
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)
